molecular formula C18H22N8O B12246041 4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole

4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole

Cat. No.: B12246041
M. Wt: 366.4 g/mol
InChI Key: NOVILQCOENZQQX-UHFFFAOYSA-N
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Description

4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole is a complex heterocyclic compound. It features a unique structure that combines several pharmacologically active moieties, making it a subject of interest in medicinal chemistry and drug design. The compound’s structure includes a triazolo-pyridazine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole typically involves multi-step reactionsCommon reagents used in these reactions include aryl diazonium salts and isocyanides, which undergo [3+2] cycloaddition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yields and purity, often requiring optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The triazolo-pyridazine core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-1-methyl-1H-pyrazole is unique due to its combination of multiple pharmacologically active moieties in a single molecule. This unique structure allows it to interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

IUPAC Name

[2-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylpyrazol-4-yl)methanone

InChI

InChI=1S/C18H22N8O/c1-3-15-20-21-16-4-5-17(22-26(15)16)24-8-13-10-25(11-14(13)9-24)18(27)12-6-19-23(2)7-12/h4-7,13-14H,3,8-11H2,1-2H3

InChI Key

NOVILQCOENZQQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CC4CN(CC4C3)C(=O)C5=CN(N=C5)C

Origin of Product

United States

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